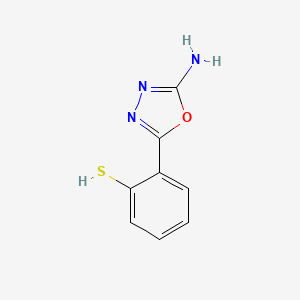![molecular formula C14H10ClN3O3 B11993676 N'-[(E)-(4-chlorophenyl)methylidene]-4-nitrobenzohydrazide](/img/structure/B11993676.png)
N'-[(E)-(4-chlorophenyl)methylidene]-4-nitrobenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(E)-(4-chlorophenyl)methylidene]-4-nitrobenzohydrazide is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of a 4-chlorophenyl group and a 4-nitrobenzohydrazide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N’-[(E)-(4-chlorophenyl)methylidene]-4-nitrobenzohydrazide can be synthesized through a condensation reaction between 4-chlorobenzaldehyde and 4-nitrobenzohydrazide. The reaction typically occurs in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to proceed efficiently. The reaction conditions often involve heating the mixture to reflux for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(4-chlorophenyl)methylidene]-4-nitrobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(E)-(4-chlorophenyl)methylidene]-4-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of corresponding nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N’-[(E)-(4-chlorophenyl)methylidene]-4-nitrobenzohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N’-[(E)-(4-chlorophenyl)methylidene]-4-nitrobenzohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-[(E)-(4-fluorophenyl)methylidene]-4-nitrobenzohydrazide
- N’-[(E)-(4-methoxyphenyl)methylidene]-4-nitrobenzohydrazide
- N’-[(E)-(4-bromophenyl)methylidene]-4-nitrobenzohydrazide
Uniqueness
N’-[(E)-(4-chlorophenyl)methylidene]-4-nitrobenzohydrazide is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. This compound’s unique structure allows it to interact differently with molecular targets compared to its analogs, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C14H10ClN3O3 |
|---|---|
Molekulargewicht |
303.70 g/mol |
IUPAC-Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-4-nitrobenzamide |
InChI |
InChI=1S/C14H10ClN3O3/c15-12-5-1-10(2-6-12)9-16-17-14(19)11-3-7-13(8-4-11)18(20)21/h1-9H,(H,17,19)/b16-9+ |
InChI-Schlüssel |
ZOSGTDKMFDZKRB-CXUHLZMHSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl |
Kanonische SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]heptanamide](/img/structure/B11993600.png)



![N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11993643.png)
![N-[7-(Isonicotinoylamino)heptyl]isonicotinamide](/img/structure/B11993655.png)

![N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B11993667.png)
![{[4-benzyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B11993672.png)



![9-Chloro-5-methyl-2-(2-naphthyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11993699.png)
![17-(2-Hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B11993701.png)
